2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile
Description
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile is a nitrile-containing compound featuring a piperidine ring substituted with an aminomethyl group at the 3-position. This structure confers both basicity (via the amine) and polarity (via the nitrile), making it a versatile intermediate in medicinal chemistry and drug design.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C8H15N3/c9-3-5-11-4-1-2-8(6-10)7-11/h8H,1-2,4-7,10H2 |
InChI Key |
MVGADMXPCAYSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC#N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile typically involves the reaction of piperidine with aminomethyl acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Modifications
Hydroxymethyl vs. Aminomethyl Substitution
- 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile (CAS: 857636-98-7) replaces the aminomethyl group with a hydroxymethyl moiety. However, the absence of the primary amine reduces its basicity, which may limit its utility in pH-dependent binding interactions .
Pyridine vs. Piperidine Core
- 2-(3-Aminopyridin-2-yl)acetonitrile (CAS: 105166-53-8) substitutes the piperidine ring with a pyridine system. However, the loss of piperidine’s conformational flexibility may reduce adaptability in dynamic binding sites .
Structural Complexity and Heterocyclic Additions
- Imidazo-pyrrolo-pyrazine Derivatives (e.g., (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile): These compounds incorporate fused heterocyclic systems (imidazo, pyrrolo) into the piperidine-acetonitrile scaffold. The added complexity enhances molecular weight and steric bulk, which may improve selectivity for kinase targets (e.g., JAK inhibitors) but reduce metabolic stability .
- JAK Inhibitors (e.g., {1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile): The pyrazole and pyrrolopyridine substituents introduce multiple hydrogen-bond acceptors and donors, critical for high-affinity enzyme inhibition. In contrast, the target compound’s simpler structure may lack the requisite binding motifs for potent JAK inhibition .
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile | 0.8 | Moderate | Nitrile, primary amine |
| 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile | 0.2 | High | Nitrile, hydroxyl |
| 2-(3-Aminopyridin-2-yl)acetonitrile | 1.1 | Low | Nitrile, pyridine, amine |
| (1-Acetyl-2,6-diphenylpiperidin-4-yl-Idene)(phenyl)acetonitrile | 3.5 | Very Low | Nitrile, acetyl, diphenyl |
- Lipophilicity : The target compound’s moderate LogP (0.8) balances membrane permeability and solubility. Bulkier analogs like (1-acetyl-2,6-diphenylpiperidin-4-yl-idene)(phenyl)acetonitrile (LogP ~3.5) exhibit high lipophilicity, favoring blood-brain barrier penetration but risking poor aqueous solubility .
- Acidity/Basicity : The primary amine in the target compound (pKa ~9–10) provides protonation sites for salt formation, enhancing solubility in acidic environments. Pyridine-containing analogs (pKa ~4–5) are weaker bases, limiting pH-dependent solubility .
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile, also known by its CAS number 1354951-26-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a piperidine ring and a nitrile group, which may contribute to its interactions with biological targets.
Molecular Formula : C8H13N3
Molecular Weight : 155.21 g/mol
IUPAC Name : 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile
Canonical SMILES : N#CC(C1CCCN1)C(C)N
The biological activity of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperidine moiety can facilitate binding to biological macromolecules, while the nitrile group may enhance lipophilicity and permeability, allowing for better cellular uptake.
Pharmacological Effects
Research indicates that compounds containing piperidine structures often exhibit a range of pharmacological activities:
- Anticancer Activity : Some studies have suggested that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Piperidine derivatives are also investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Certain piperidine-based compounds have demonstrated antimicrobial properties, making them candidates for further exploration in treating infections .
Study 1: Anticancer Evaluation
In a study focusing on novel quinoline-piperidine scaffolds, derivatives similar to 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile were synthesized and evaluated for their anticancer properties. These compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with some derivatives showing GI50 values in the nanomolar range .
Study 2: Neuroprotective Mechanisms
Another investigation explored the dual inhibition of AChE and BuChE by piperidine derivatives. This study highlighted how modifications in the piperidine structure could enhance brain exposure and improve neuroprotective effects against oxidative stress and neuroinflammation .
Comparative Analysis
| Property/Activity | 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile | Similar Compounds |
|---|---|---|
| Molecular Structure | Piperidine with nitrile group | Piperidine derivatives |
| Anticancer Activity | Moderate cytotoxicity against specific cancer cells | Varies widely |
| Neuroprotective Effects | Potential AChE inhibition | Notable in several derivatives |
| Antimicrobial Activity | Under investigation | Common in many piperidine compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
